molecular formula C19H17N5S B2382826 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863453-03-6

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No. B2382826
CAS RN: 863453-03-6
M. Wt: 347.44
InChI Key: GFTMVDDNAFFWKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at carbon at 2, 4, 5, and 6 positions .

Scientific Research Applications

Synthesis and Analytical Techniques

The compound 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a part of heterocyclic compounds that have drawn interest due to their potential applications in various fields of chemistry and pharmacology. A study on regioselective synthesis and ab initio calculations provides insights into the synthesis of fused heterocycles such as pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and others, utilizing microwave irradiation and conventional methods. The regioselectivity of these reactions was confirmed through alternative synthesis and theoretical calculations using Density Functional Theory (DFT), highlighting the importance of the electron density on the nitrogen atom of the 1,3-binucleophiles in determining the final cyclocondensation product (Salem et al., 2015).

Novel Methodologies in Heterocyclic Synthesis

Research into new methods of synthesis for triazolo[1,5-a]pyrimidines has led to developments in the creation of compounds with potential antitumor, antiviral, herbicidal, and fungicidal activities. A notable method involves the annelation of a pyrimidine fragment through various reactions, demonstrating the versatility and potential of these heterocyclic compounds in the development of new therapeutic agents and chemicals with biological activity (Fizer et al., 2013).

Future Directions

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

3-benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-14-7-9-16(10-8-14)12-25-19-17-18(20-13-21-19)24(23-22-17)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTMVDDNAFFWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

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